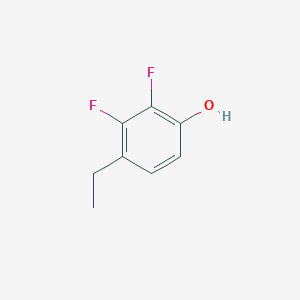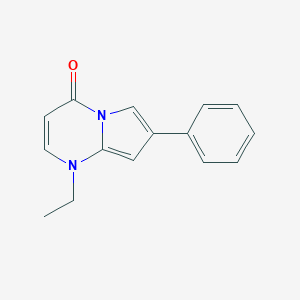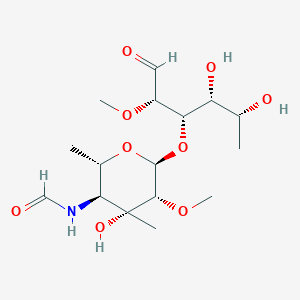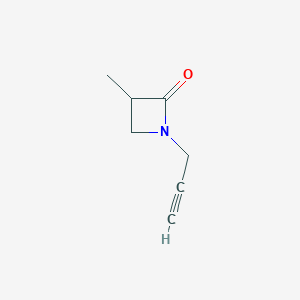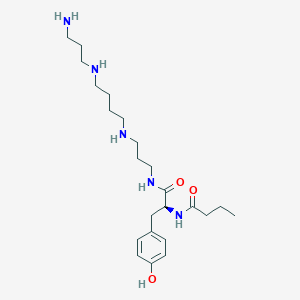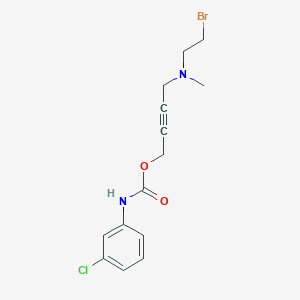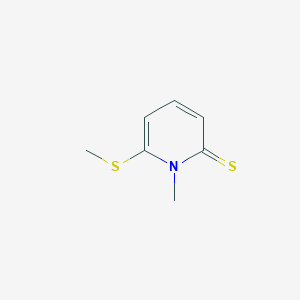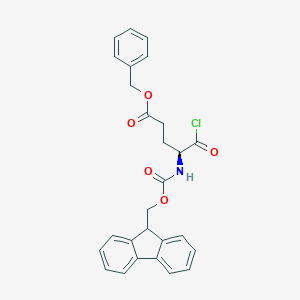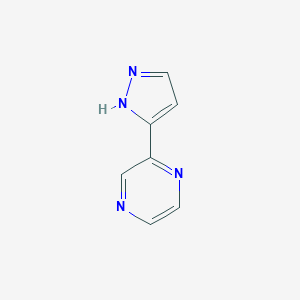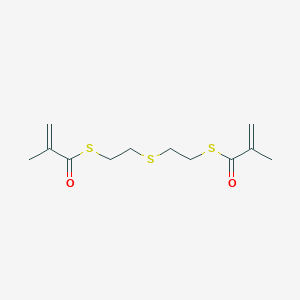
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester, also known as thiodiethylene bis(2-methylpropenoate), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiol-based crosslinker that has been used in the development of new materials, such as hydrogels and polymers, and in the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate) involves the formation of disulfide bonds between thiol groups on different molecules. This crosslinking process leads to the formation of new materials with improved mechanical properties, such as increased elasticity and strength.
Effets Biochimiques Et Physiologiques
Thiodiethylene bis(2-methylpropenoate) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising compound for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Thiodiethylene bis(2-methylpropenoate) has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. However, its use is limited by its relatively low solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for research on 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate), including its use in the development of new materials for biomedical applications, such as tissue engineering and drug delivery. Additionally, further studies are needed to investigate its potential as a crosslinker for proteins and peptides, as well as its potential applications in other fields, such as catalysis and organic synthesis.
Méthodes De Synthèse
The synthesis of 2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) esterne bis(2-methylpropenoate) involves the reaction of 2-methylacrylic acid with thioacetic acid, followed by esterification with ethylene glycol. The resulting compound is a yellow liquid that is soluble in many organic solvents.
Applications De Recherche Scientifique
Thiodiethylene bis(2-methylpropenoate) has been used in various scientific research applications, including the development of new materials, such as hydrogels and polymers. This compound has also been used in the study of protein-protein interactions and in the development of new drug delivery systems.
Propriétés
Numéro CAS |
117651-91-9 |
|---|---|
Nom du produit |
2-Propenethioic acid, 2-methyl-, S,S'-(thiodi-2,1-ethanediyl) ester |
Formule moléculaire |
C12H18O2S3 |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
S-[2-[2-(2-methylprop-2-enoylsulfanyl)ethylsulfanyl]ethyl] 2-methylprop-2-enethioate |
InChI |
InChI=1S/C12H18O2S3/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 |
Clé InChI |
LBROROBTVMUJEB-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)SCCSCCSC(=O)C(=C)C |
SMILES canonique |
CC(=C)C(=O)SCCSCCSC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



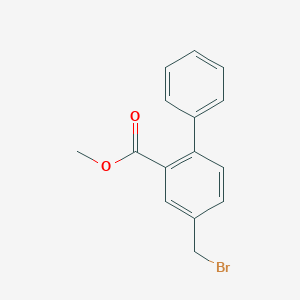
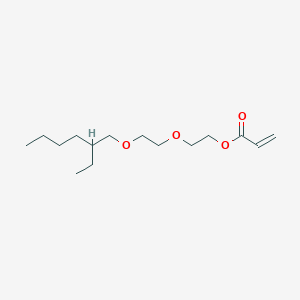
![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)

